8-(Bromomethyl)bicyclo[5.1.0]octane
Description
Properties
IUPAC Name |
8-(bromomethyl)bicyclo[5.1.0]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAJDWVGKPITHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2CBr)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)bicyclo[5.1.0]octane typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[5.1.0]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)bicyclo[5.1.0]octane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.
Reduction: Bicyclo[5.1.0]octane.
Oxidation: Hydroxymethyl or carbonyl derivatives.
Scientific Research Applications
8-(Bromomethyl)bicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)bicyclo[5.1.0]octane depends on the specific application and the target molecule. In general, the bromomethyl group can act as a reactive site for further chemical modifications, enabling the compound to interact with various molecular targets. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards specific biological targets or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Homologs
a. Bicyclo[2.2.2]octane Derivatives
Bicyclo[2.2.2]octane derivatives, such as 1-bromo-4-methoxycarbonylbicyclo[2.2.2]octane, exhibit distinct thermodynamic stability due to their three fused six-membered rings. Unlike bicyclo[5.1.0]octane, which has significant ring strain from the cyclopropane bridge, bicyclo[2.2.2]octane is less strained, leading to higher melting points (e.g., 1990 K vs. 199 K for bicyclo[5.1.0]octane) and phase transition enthalpies (∆transHm = 164 kJ mol⁻¹ for bicyclo[2.2.2]octane) .
b. Bicyclo[3.2.1]octane Derivatives
8-Bromo-1,5-dimethylbicyclo[3.2.1]octane (C₁₀H₁₇Br, MW = 217.15) shares a bromine substituent but differs in bridge structure. The dimethyl groups at positions 1 and 5 introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to 8-(bromomethyl)bicyclo[5.1.0]octane .
c. Bicyclo[4.1.0]heptane Derivatives Compounds like 7-acetylbicyclo[4.1.0]heptane lack the cyclooctane ring but share a cyclopropane bridge.
Substituent Effects on Reactivity
Thermodynamic Properties
Phase transition data highlight differences in stability and strain:
| Compound | ∆transHm (kJ mol⁻¹) | Tm (K) | Method | Reference |
|---|---|---|---|---|
| Bicyclo[5.1.0]octane | 164 | 199 | DOM/EVA | |
| Bicyclo[2.2.2]octane | 164 | 1990 | DOM/EVA | |
| Bicyclo[3.3.0]octane | 158 | 215 | TRS |
The lower melting point of bicyclo[5.1.0]octane reflects its higher ring strain compared to bicyclo[2.2.2]octane .
Reactivity in Solvolysis
This compound undergoes solvolysis in trifluoroethanol (TFE) or trifluoroacetic acid (TFA) to yield products analogous to those from cyclooctyl bromide, suggesting a common carbocation intermediate. This contrasts with bicyclo[3.2.1]octane derivatives, where steric effects alter reaction pathways .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are essential for confirming the bicyclic framework and bromomethyl substitution. Key signals include:
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHBr) and isotopic patterns for bromine .
- Chromatography : GC-MS with non-polar columns (e.g., DB-5) resolves impurities, while TLC monitors reaction progress .
What mechanistic insights explain the solvolysis behavior of this compound in trifluoroethanol (TFE) and trifluoroacetic acid (TFA)?
Advanced Research Focus
Solvolysis in TFE/TFA proceeds via two pathways:
- Carbocation Formation : Protonation of the bicyclic framework generates a strained carbocation intermediate, which undergoes ring-opening to form cyclooctene derivatives .
- Transannular Interactions : Strain in the bicyclo[5.1.0] system promotes hydride shifts or Wagner-Meerwein rearrangements, leading to products like six- or seven-membered rings .
Control experiments show product distributions mirroring cyclooctyl halide solvolysis, suggesting shared intermediates or equilibration under acidic conditions .
How does the bicyclo[5.1.0]octane scaffold influence the stability and reactivity of the bromomethyl group in substitution reactions?
Q. Advanced Research Focus
- Ring Strain : The bicyclic system imposes ~27 kcal/mol strain (estimated via molecular mechanics), enhancing electrophilicity of the bromomethyl group and accelerating S2 reactions .
- Steric Effects : The bridgehead position restricts nucleophile access, favoring bulky nucleophiles in polar solvents (e.g., DMSO) .
- Competing Pathways : In basic conditions, elimination (E2) may dominate due to adjacent cyclopropane C-H bonds, requiring careful pH control .
Can computational methods predict the regioselectivity of functionalization reactions involving this compound?
Q. Advanced Research Focus
- DFT Calculations : Predict reaction pathways by analyzing transition-state energies. For example, bromine substitution at the bridgehead is disfavored due to increased strain (ΔG > 25 kcal/mol) .
- Molecular Dynamics : Simulate solvolysis in explicit solvents (e.g., TFE) to model carbocation stability and rearrangement kinetics .
What role does this compound play in designing bioisosteres for drug discovery?
Q. Advanced Research Focus
- Phenyl Ring Replacement : The rigid bicyclic scaffold mimics aromatic systems while improving metabolic stability. For example, replacing para-substituted aryl groups in dopamine receptor ligands reduces off-target binding .
- Synthetic Versatility : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores, as seen in GABA receptor modulators .
How do steric and electronic factors affect the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- Buchwald-Hartwig Amination : Requires Pd catalysts with bulky ligands (XPhos) to prevent β-hydride elimination. Yields drop below 60% without optimized conditions .
- Suzuki Coupling : Electron-withdrawing substituents on the boronic acid enhance oxidative addition rates (k increases 2-fold with -NO groups) .
Are there natural sources or biosynthetic pathways for bicyclo[5.1.0]octane derivatives, and how do they compare to synthetic analogs?
Q. Advanced Research Focus
- Natural Occurrence : 8-(1-Methylethylidene)bicyclo[5.1.0]octane is isolated from Glycosmis parviflora leaves via steam distillation, but synthetic routes achieve higher purity (>98% vs. 85% natural) .
- Biosynthetic Mimicry : Enzymatic cyclopropanation (e.g., using carbene transferases) remains challenging due to poor stereocontrol compared to photochemical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
